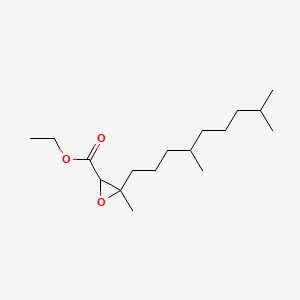

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate

Description

Properties

CAS No. |

54783-25-4 |

|---|---|

Molecular Formula |

C17H32O3 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C17H32O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |

InChI Key |

CZTQWRCUYARWGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chiral Oxirane Intermediate

The chiral oxirane moiety is commonly synthesized from chiral alcohols or epoxides. According to recent literature, (R)- or (S)-2-methyloxirane serves as a starting material for constructing the oxirane ring with the desired stereochemistry. The preparation involves:

- Mitsunobu reaction to convert chiral alcohols into suitable intermediates

- Oxidation using meta-chloroperoxybenzoic acid (m-CPBA) to form the epoxide ring

This approach yields the chiral oxirane intermediate with high enantioselectivity (up to 93:7 enantiomeric ratio) and good yields (above 80%).

Introduction of the 4,8-Dimethylnonyl Side Chain

The bulky 4,8-dimethylnonyl side chain is introduced via coupling reactions involving aldehydes or sulfones derived from the side chain precursors. A Julia–Kocienski coupling is often employed to attach the side chain to the oxirane intermediate, providing control over the stereochemistry and minimizing racemization.

Catalytic hydrogenation using platinum on carbon (Pt/C) is used to reduce intermediates selectively without affecting the allylic methyl groups, preserving stereochemical purity.

Formation of the Ethyl Ester

The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions with strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the equilibrium toward ester formation.

The reaction conditions require careful control of temperature and pH to optimize yield and prevent side reactions. The esterification step completes the synthesis of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate.

Reaction Conditions and Analytical Techniques

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mitsunobu reaction | Ph3P, DIAD, THF, 0 °C to RT, 4 h | 82-99 | High stereoselectivity |

| Epoxidation | m-CPBA, CH2Cl2, RT, overnight | 76-85 | Preserves chiral centers |

| Julia–Kocienski coupling | Sulfone, aldehyde, base, inert atmosphere | 56-80 | Controls stereochemistry |

| Catalytic hydrogenation | Pt/C, H2, mild conditions | >90 | Avoids racemization |

| Esterification | Ethanol, acid catalyst, reflux | 85-95 | Requires pH and temperature control |

Analytical methods such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and chiral high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, confirm stereochemistry, and assess purity at each stage.

Research Findings and Optimization

- The use of chiral starting materials like (R)- or (S)-2-methyl-1-butanol and (R)- or (S)-2-methyloxirane is critical for obtaining the desired stereoisomers with high enantiomeric excess.

- The Mitsunobu reaction followed by m-CPBA oxidation is a reliable route to synthesize the chiral oxirane intermediate with minimal side products.

- Julia–Kocienski coupling provides an efficient method for side chain attachment, with catalytic hydrogenation ensuring the preservation of stereochemistry.

- Esterification under acidic conditions is optimized by controlling reaction time and temperature to maximize yield and minimize hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of complex molecules.

Synthesis of Derivatives

This compound can be utilized to synthesize derivatives that exhibit biological activity. For example, it can be transformed into compounds with potential pharmaceutical applications, including anti-inflammatory and analgesic agents. The synthesis typically involves reactions such as esterification and cyclization.

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Modified esters with enhanced properties |

| Cyclization | Formation of cyclic compounds | Novel cyclic derivatives |

Material Science

In material science, this compound is explored for its potential use in polymer chemistry.

Polymerization

The compound can act as a monomer or co-monomer in the production of polymers with specific properties such as flexibility and thermal stability. Its incorporation into polymer chains can enhance the mechanical properties of the resulting materials.

| Property | Before Modification | After Modification |

|---|---|---|

| Flexibility | Low | Increased flexibility |

| Thermal Stability | Moderate | Enhanced thermal stability |

Research has indicated that derivatives of this compound exhibit significant biological activities. A study demonstrated its effectiveness against certain cancer cell lines, suggesting potential as a lead compound for anticancer drug development.

- Study Reference : ResearchGate

Polymer Development

Another case study focused on the polymerization of this compound to create a novel thermoplastic elastomer. The resulting material showed improved elasticity and durability compared to conventional elastomers.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(4,8-dimethylnon-7-en-1-yl)-3-methyloxirane-2-carboxylate

This analog (mentioned in ) shares the same oxirane-ester core but differs in the alkyl substituent: the nonyl chain contains a double bond at position 7 (non-7-en-1-yl). The unsaturated chain reduces its molar mass slightly (282.42 g/mol) compared to the saturated target compound. The double bond likely increases reactivity (e.g., susceptibility to oxidation or cycloaddition reactions) and may lower thermal stability. Such structural variations could influence solubility, with the unsaturated analog being marginally less lipophilic .

Ethyl 3-hydroxy-3-methyloxirane-2-carboxylate

This compound (CAS: 855224-73-6) replaces the 4,8-dimethylnonyl group with a hydroxyl substituent, resulting in a significantly smaller molecular formula (C₆H₁₀O₄) and lower molar mass (158.14 g/mol) . This contrast highlights how alkyl chain length and functional groups modulate physicochemical properties: the target compound’s long alkyl chain favors lipid solubility, while the hydroxylated analog may exhibit better bioavailability in aqueous environments.

6-(4,8-Dimethylnonyl) Salicylic Acid

Though structurally distinct (salicylic acid core vs. oxirane ester), this compound () shares the 4,8-dimethylnonyl substituent. In antimicrobial assays, it demonstrated potent activity against Streptococcus mutans (MIC: 0.78 µg/mL), suggesting that the branched alkyl chain enhances membrane permeability or target binding . While the target compound’s biological activity is unconfirmed, the shared substituent implies that its alkyl chain could similarly interact with hydrophobic biological targets.

Data Tables

Table 1. Structural and Functional Comparison of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate and Analogs

Research Implications and Gaps

- Reactivity and Stability : The unsaturated analog’s double bond () warrants investigation into its synthetic utility for cycloaddition or polymerization reactions.

- Biological Activity: The antibacterial efficacy of 6-(4,8-dimethylnonyl) salicylic acid () suggests the target compound’s alkyl chain may confer bioactivity, though this hypothesis requires validation.

- Solubility and Formulation : Comparative studies on the target compound and its hydroxylated analog () could optimize formulations for drug delivery or industrial applications.

Biological Activity

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate, also known by its CAS number 54783-25-4, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields such as agriculture and medicine.

- Molecular Formula : C17H32O3

- Molar Mass : 284.43 g/mol

- Density : 0.936 g/cm³

- Boiling Point : 332ºC at 760 mmHg

These properties indicate a stable compound suitable for further biological study.

Insect Growth Regulation

This compound has been evaluated for its insect growth regulatory (IGR) activity. IGRs are crucial in pest management as they disrupt the normal development of insects, preventing them from reaching maturity and reproducing.

In studies involving various insect species, this compound demonstrated significant IGR activity against Spodoptera litura, a common pest in agriculture. The mechanism involves interference with hormonal regulation during the molting process, which is essential for insect growth and development .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Research indicates that it possesses moderate to good antifungal activity against several pathogenic fungi, including:

- Rhizoctonia bataticola

- Sclerotium rolfsii

- Fusarium oxysporum

The effective concentration (ED50) for some strains was reported to be between 29.6 to 495.9 µg/mL, indicating its potential utility in agricultural applications for controlling fungal diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the efficacy of compounds like this compound. Variations in the molecular structure can significantly influence biological activity. For instance, modifications to the alkyl side chains or functional groups can enhance or diminish insecticidal and antifungal properties.

Case Studies

-

Insect Growth Regulation Study :

- Objective : To evaluate the IGR activity against Spodoptera litura.

- Method : Feeding bioassays were conducted to assess the effects on larval development.

- Findings : The compound effectively reduced survival rates and disrupted normal growth patterns in treated larvae.

-

Antifungal Efficacy Assessment :

- Objective : To determine antifungal activity against selected pathogens.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : Significant inhibition was observed for Fusarium oxysporum, suggesting potential as a biopesticide.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound's epoxide-carboxylate structure suggests synthesis via epoxidation of a precursor alkene followed by esterification. For example, analogous epoxides (e.g., ethyl (2S,3R)-3-methyloxirane-2-carboxylate) are synthesized using stereoselective epoxidation with peracids (e.g., mCPBA) under anhydrous conditions, followed by purification via silica gel chromatography with ethyl acetate/petroleum ether gradients . Optimization involves controlling temperature (0–5°C for epoxidation) and using catalysts like DMAP for esterification efficiency.

Q. How can the stereochemical configuration of the epoxide ring in this compound be confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX and WinGX are critical for refining crystallographic data and resolving stereochemistry . For non-crystalline samples, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) paired with circular dichroism (CD) spectroscopy can confirm enantiomeric excess .

Q. What analytical techniques are most effective for characterizing purity and stability under varying storage conditions?

- Methodology : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT, COSY) are essential for structural validation. Stability studies should employ thermogravimetric analysis (TGA) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Related epoxides show sensitivity to moisture, necessitating storage under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the epoxide ring in nucleophilic or electrophilic environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and regioselectivity. For example, epoxide ring-opening reactions can be simulated to predict attack by nucleophiles (e.g., amines, thiols) at the more substituted carbon due to steric and electronic factors . Software like Gaussian or ORCA is recommended for energy minimization and molecular orbital analysis.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or low-resolution datasets?

- Methodology : SHELXL’s constraints (e.g., ISOR, SIMU) can model disorder, while WinGX’s graphical interface aids in visualizing electron density maps . For low-resolution data (e.g., >1.0 Å), iterative refinement with twin-law corrections (via TWIN/BASF commands) improves accuracy. Cross-validation using independent techniques like PXRD or solid-state NMR is advised .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are viable?

- Methodology : Jacobsen-Katsuki epoxidation using Mn(III)-salen catalysts enables enantioselectivity >90% ee for analogous substrates . Asymmetric induction can be enhanced with chiral ionic liquids (e.g., imidazolium-based) as reaction media. Post-synthesis, chiral derivatizing agents (e.g., Mosher’s acid) aid in ee determination via ¹⁹F NMR .

Data-Driven Challenges

Q. How should researchers address discrepancies in physicochemical properties (e.g., boiling point, density) reported across literature sources?

- Methodology : Cross-reference experimental data (e.g., NIST Chemistry WebBook ) with in-house measurements using calibrated instruments (e.g., Anton Paar DMA 4500 for density). For conflicting boiling points, differential scanning calorimetry (DSC) under reduced pressure provides accurate decomposition profiles .

Q. What protocols mitigate epoxide ring-opening during derivatization or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.